
Imipraminoxide
Vue d'ensemble
Description
Imipraminoxide, also known as imipramine N-oxide, is a tricyclic antidepressant that was introduced in Europe in the 1960s for the treatment of depression. It is both an analogue and a metabolite of imipramine, sharing similar effects but with a faster onset of action and slightly higher efficacy. This compound is known for having fewer and less marked side effects compared to imipramine, including diminished orthostatic hypotension and anticholinergic effects like dry mouth, sweating, dizziness, and fatigue .
Applications De Recherche Scientifique
Cancer Therapy
1.1 Mechanism of Action
Recent research indicates that imipraminoxide may inhibit cancer cell growth through several mechanisms, particularly in breast cancer. A study demonstrated that imipramine blocks the growth of triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER+) breast cancers by:
- Inducing cell cycle arrest.
- Inhibiting key proteins involved in DNA repair mechanisms, such as E2F1, CDK1, Cyclin D1, and RAD51.
- Suppressing estrogen receptor-α (ER-α) signaling pathways .
1.2 Clinical Implications
The repurposing of this compound for cancer treatment is currently under investigation. Preclinical studies have shown that it sensitizes TNBC to PARP inhibitors and enhances the efficacy of anti-estrogen therapies in ER+ breast cancer. A clinical trial is underway to evaluate its effectiveness in patients with these types of breast cancer .
Neuroinflammatory Conditions
2.1 Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties, making it a candidate for treating stress-related neuroinflammation. Research has shown that it can:
- Reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models.
- Reverse stress-induced social avoidance behavior and neuroinflammatory signaling in mice subjected to chronic stress .
2.2 Mechanistic Insights
In animal studies, this compound treatment led to decreased microglial activation and reduced levels of inflammatory markers post-stress exposure. This suggests its potential utility in managing conditions characterized by chronic inflammation and stress responses .
Metabolomic Studies
3.1 Biochemical Changes
Metabolomic analyses have provided insights into the biochemical changes induced by this compound treatment. In a study comparing its effects with those of fluoxetine, significant alterations were observed in metabolic pathways related to:
- Amino acid metabolism.
- Energy metabolism.
- Neurotransmitter levels.
Notably, this compound treatment resulted in upregulation of metabolites such as lysine and oleic acid, which are associated with anti-stress effects .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Application Area | Mechanism/Effect | Clinical Relevance |
---|---|---|
Cancer Therapy | Inhibits cell growth; affects DNA repair mechanisms | Potential treatment for TNBC and ER+ cancers |
Neuroinflammation | Reduces pro-inflammatory cytokines; reverses stress effects | May aid in treating stress-related disorders |
Metabolomic Changes | Alters amino acid and energy metabolism | Identifies potential biomarkers for treatment efficacy |
Mécanisme D'action
Target of Action
Imipraminoxide, also known as Imipramine N-oxide, is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1960s for the treatment of depression . It is both an analogue and a metabolite of imipramine . The primary targets of this compound are the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
This compound works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds to the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter, reducing the reuptake of norepinephrine and serotonin by neurons . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .
Biochemical Pathways
The biochemical pathways affected by this compound involve the modulation of serotonin and norepinephrine neurotransmission . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, enhancing their signaling and leading to downstream effects that include mood elevation .
Pharmacokinetics
It is known that the compound is administered orally . The elimination half-life of this compound when administered intravenously is 1.8 hours . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is an improvement in mood, which is beneficial in the treatment of depression . By increasing the availability of serotonin and norepinephrine in the synaptic cleft, this compound enhances the neurotransmission of these mood-regulating neurotransmitters .
Action Environment
The action environment of this compound involves the neuronal synapses where serotonin and norepinephrine neurotransmission takes place
Analyse Biochimique
Biochemical Properties
Imipraminoxide’s pharmacology has not been well elucidated, but based on its very close relationship with imipramine, it likely acts as a serotonin and norepinephrine reuptake inhibitor and serotonin, adrenaline, histamine, and muscarinic acetylcholine receptor antagonist . It is known to have weaker antiadrenergic and anticholinergic actions .
Cellular Effects
This compound has been found to alter pH and lipid metabolism within macrophage lysosomes . This alteration in cellular processes could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter reducing the reuptake of norepinephrine and serotonin by neurons .
Temporal Effects in Laboratory Settings
In clinical trials, this compound was found to have a faster onset of action, slightly higher efficacy, and fewer and less marked side effects, including diminished orthostatic hypotension and anticholinergic effects like dry mouth, sweating, dizziness, and fatigue .
Metabolic Pathways
This compound is both an analogue and a metabolite of imipramine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imipraminoxide is synthesized from imipramine through an oxidation process. The oxidation of imipramine to this compound is catalyzed by flavin-containing monooxygenase (FMO) in the presence of nicotinamide adenine dinucleotide phosphate (NADPH) and oxygen. The optimum pH for this reaction is 8.5, and the reaction is typically carried out at a temperature of 45°C .
Industrial Production Methods: Industrial production of this compound involves the large-scale oxidation of imipramine using similar conditions as described above. The process is optimized for high yield and purity, often involving the use of high-pressure liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Imipraminoxide primarily undergoes oxidation reactions. It can also participate in substitution reactions due to the presence of the N-oxide functional group.
Common Reagents and Conditions:
Oxidation: Catalyzed by flavin-containing monooxygenase in the presence of NADPH and oxygen.
Substitution: Can involve various nucleophiles under basic conditions.
Major Products:
Oxidation: this compound is the major product formed from the oxidation of imipramine.
Substitution: Depending on the nucleophile used, various substituted this compound derivatives can be formed.
Comparaison Avec Des Composés Similaires
Imipramine: The parent compound of imipraminoxide, used as a tricyclic antidepressant.
Amitriptylinoxide: Another tricyclic antidepressant with similar properties.
Uniqueness: this compound is unique in its faster onset of action and slightly higher efficacy compared to imipramine. It also has fewer and less marked side effects, making it a preferable option for some patients .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and clinicians can better appreciate its role in the treatment of depression and its potential for further therapeutic applications.
Activité Biologique
Imipraminoxide, a derivative of imipramine, is primarily recognized for its antidepressant properties. However, emerging research indicates that it may also exhibit significant biological activities beyond its traditional use in treating depression. This article explores the biological activity of this compound, including its effects on cancer, neuroinflammation, and adverse reactions.
This compound's biological activity can be attributed to several mechanisms:
- Inhibition of Cancer Cell Growth : Recent studies have shown that imipramine, and by extension this compound, can inhibit the growth of various cancer types, particularly breast cancer. It achieves this by inducing cell cycle arrest and inhibiting DNA repair mechanisms, specifically homologous recombination (HR) and non-homologous end joining (NHEJ) pathways. This effect is particularly pronounced in triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER+) breast cancers .
- Neuroprotective Effects : this compound has been shown to suppress neutrophil infiltration and inflammation in nervous tissue. It inhibits the secretion of proteins and reactive oxygen species (ROS) from neutrophils during adhesion, suggesting a potential role in neuroprotection .
- Targeting EGFR in Glioblastoma : Research indicates that this compound may target specific receptors such as EGFRvIII in glioblastoma treatment. This interaction could modulate immune function and neurotransmitter dynamics within the tumor microenvironment .
Case Study 1: Hyperpigmentation
A significant adverse effect associated with imipramine therapy is hyperpigmentation. A case reported a 54-year-old woman who developed slate gray hyperpigmentation after 17 years of treatment with imipramine. Upon discontinuation of the drug, her condition improved significantly within four months. This case highlights the importance of monitoring dermatological side effects in long-term users of imipramine .
Case Study 2: Efficacy and Harms in Adolescents
In a reanalysis of Study 329, it was found that neither paroxetine nor high-dose imipramine showed significant efficacy compared to placebo for treating major depression in adolescents. Moreover, there were notable increases in adverse events associated with both medications, particularly cardiovascular issues linked to imipramine . This underscores the necessity for careful consideration of the risk-benefit profile when prescribing these medications.
Comparative Biological Activity Table
Biological Activity | This compound | Imipramine |
---|---|---|
Inhibition of Cancer Growth | Yes | Yes |
Neuroprotective Effects | Yes | Yes |
Hyperpigmentation | Yes | Yes |
Efficacy in Major Depression | No | No |
Cardiovascular Risks | Yes | Yes |
Research Findings
- Antidepressant Properties : While traditionally used as an antidepressant, studies have indicated that both this compound and imipramine may not be effective in all populations, particularly adolescents where they failed to outperform placebo treatments significantly.
- Cancer Therapeutics : this compound has been identified as a promising candidate for cancer therapy due to its ability to inhibit critical pathways involved in tumor growth and resistance to therapy.
- Inflammation Modulation : The compound has demonstrated potential in modulating inflammatory responses within the nervous system, which could be beneficial for neurodegenerative conditions.
Propriétés
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQORUGXBPDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19864-71-2 (hydrochloride), 20438-98-6 (hydrochloride salt/solvate) | |
Record name | Imipraminoxide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40218445 | |
Record name | Imipraminoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-98-7 | |
Record name | Imipramine N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6829-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imipraminoxide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imipramine oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13782 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Imipraminoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imipraminoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIPRAMINOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MKS280XJW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is imipramine N-oxide metabolized in the body?
A1: Imipramine N-oxide undergoes a two-step metabolic pathway. First, it is reduced to imipramine, primarily by enzymes like cytochrome P450 reductase and flavin-containing monooxygenases (FMOs). [, , ] Imipramine is then further metabolized into various compounds, including desipramine (DMI), 2-hydroxyimipramine, and conjugates like glucuronides. [, , , , ]
Q2: What factors influence the metabolism of imipramine N-oxide?
A2: Several factors affect imipramine N-oxide metabolism:
- Enzymes: Cytochrome P450 enzymes, particularly CYP2D6, and FMOs play a significant role in its conversion to imipramine and other metabolites. [, , ]
- Species: Metabolic rates and pathways vary across species. For instance, monkey liver cytosol exhibits significantly higher imipramine N-oxide reductase activity than other animals due to high aldehyde oxidase levels. []
- Disease states: Conditions like diabetes can alter imipramine metabolism. Both type I and type II diabetes in mice show increased imipramine N-oxide formation. []
- Drug Interactions: Co-administration of drugs like perphenazine can inhibit the hydroxylation and glucuronidation of imipramine, potentially leading to increased imipramine N-oxide levels. []
Q3: What are the primary routes of imipramine N-oxide excretion?
A3: Imipramine N-oxide and its metabolites are primarily excreted through urine and bile. [, , ] The specific proportions excreted through each route may vary depending on factors such as co-administered drugs and the presence of liver disease. [, ]
Q4: Does imipramine N-oxide possess intrinsic antidepressant activity?
A4: While imipramine N-oxide is a metabolite of the antidepressant imipramine, its own antidepressant activity is less clear. Some studies suggest it may have a weaker antidepressant effect than imipramine, [] while others propose that it contributes to the overall antidepressant action after being converted back to imipramine. [, ]
Q5: Which enzymes are involved in the reduction of imipramine N-oxide to imipramine?
A5: Several enzymes contribute to imipramine N-oxide reduction:
- Cytochrome P450: Primarily located in the liver microsomes, cytochrome P450 enzymes, particularly CYP2D6, play a crucial role in the NADPH-dependent reduction of imipramine N-oxide. [, , ]
- Flavin-containing monooxygenases (FMOs): These enzymes, particularly FMO1, are involved in the NADPH-dependent N-oxidation of imipramine and may contribute to its reduction. [, , ]
- Aldehyde oxidase: This enzyme, highly concentrated in monkey livers, significantly contributes to imipramine N-oxide reduction in this species. []
- Quinone reductases: In conjunction with heme-containing proteins, quinone reductases like DT-diaphorase can reduce imipramine N-oxide through a menadione-dependent pathway. [, , , ]
Q6: How does the presence of oxygen affect the reduction of imipramine N-oxide?
A7: The reduction of imipramine N-oxide by cytochrome P450 is inhibited by oxygen. This inhibition suggests that imipramine N-oxide coordinates with the heme iron in cytochrome P450, competing with oxygen for the binding site. []
Q7: What analytical techniques are used to study imipramine N-oxide and its metabolites?
A7: Various methods are employed to analyze imipramine N-oxide and its metabolites:
- Chromatographic Techniques: Thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and high-performance liquid chromatography (HPLC) are widely used for separating and quantifying imipramine N-oxide and its metabolites. [, , , ]
- Mass Spectrometry (MS): Coupled with techniques like HPLC (HPLC-MS) or capillary electrophoresis (CE-MS), MS enables the identification and structural elucidation of imipramine N-oxide and its metabolites. [, ]
- Electrochemical Detection (ECD): Used in conjunction with HPLC, ECD provides sensitive detection of imipramine N-oxide and its metabolites. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.